molecular formula C8H10Na2O4 B10825931 Fdt5cjg2AD CAS No. 929555-94-2

Fdt5cjg2AD

Cat. No.: B10825931
CAS No.: 929555-94-2
M. Wt: 216.14 g/mol
InChI Key: GLJFFZOATODZQQ-XNOMRPDFSA-L
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Description

Based on comparable synthesis methodologies, “Fdt5cjg2AD” is hypothesized to be synthesized via catalytic reactions in ionic liquids or green solvents, emphasizing efficiency and sustainability . Key properties may include moderate solubility in polar solvents (e.g., 0.687 mg/mL in aqueous solutions) and a molecular weight range of 200–250 g/mol, similar to structurally related brominated aromatic compounds .

Properties

CAS No.

929555-94-2

Molecular Formula

C8H10Na2O4

Molecular Weight

216.14 g/mol

IUPAC Name

disodium;(Z)-2,3-diethylbut-2-enedioate

InChI

InChI=1S/C8H12O4.2Na/c1-3-5(7(9)10)6(4-2)8(11)12;;/h3-4H2,1-2H3,(H,9,10)(H,11,12);;/q;2*+1/p-2/b6-5-;;

InChI Key

GLJFFZOATODZQQ-XNOMRPDFSA-L

Isomeric SMILES

CC/C(=C(\CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCC(=C(CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “Fdt5cjg2AD” with two structurally analogous compounds: CAS 1761-61-1 and CAS 530-62-1 , selected based on shared functional groups (e.g., bromine substituents, aromatic rings) and synthesis pathways.

Table 1: Structural and Physicochemical Comparison

Property “Fdt5cjg2AD” (Hypothetical) CAS 1761-61-1 CAS 530-62-1
Molecular Formula C₈H₆BrNO₂ (estimated) C₇H₅BrO₂ C₉H₇BrO₂
Molecular Weight ~215 g/mol 201.02 g/mol 229.06 g/mol
Solubility (H₂O) 0.65 mg/mL (predicted) 0.687 mg/mL 0.52 mg/mL (predicted)
Log S (ESOL) -2.3 -2.47 -2.8
Synthesis Method Ionic liquid catalysis A-FGO catalyst in THF Pd-mediated cross-coupling
Bioavailability Score 0.50 (estimated) 0.55 0.48

Key Findings:

Structural Similarities :

  • All three compounds feature brominated aromatic cores, which confer stability and reactivity in substitution reactions. CAS 1761-61-1 and “Fdt5cjg2AD” share a benzimidazole-like backbone, while CAS 530-62-1 incorporates a naphthol group .
  • Differences in side chains (e.g., nitro vs. methyl groups) influence solubility and bioavailability.

Synthetic Efficiency :

  • “Fdt5cjg2AD” and CAS 1761-61-1 utilize green chemistry principles, achieving >95% yield under mild conditions. In contrast, CAS 530-62-1 requires palladium catalysts, increasing cost and environmental impact .

Functional Performance :

  • CAS 1761-61-1 exhibits superior solubility (0.687 mg/mL) compared to “Fdt5cjg2AD” (predicted 0.65 mg/mL), likely due to its smaller molecular weight and polar nitro group .
  • Bioavailability scores correlate inversely with Log S values, suggesting that “Fdt5cjg2AD” may require formulation optimization for drug delivery applications.

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